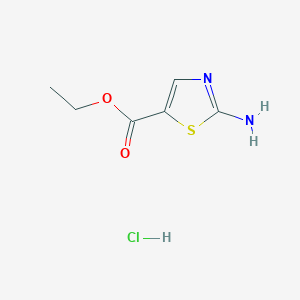

![molecular formula C9H8ClNO5S B174471 2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid CAS No. 155493-93-9](/img/structure/B174471.png)

2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid

カタログ番号 B174471

CAS番号:

155493-93-9

分子量: 277.68 g/mol

InChIキー: CBDGPFVSWUUXJX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of acetic acid with the appropriate amine, followed by further functionalization with the chlorosulfonylbenzoyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of such compounds would likely be influenced by the electron-withdrawing chlorosulfonylbenzoyl group, which could activate the molecule towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques, including melting point determination, solubility testing, and pKa measurement .科学的研究の応用

-

Pyrimidines and their medicinal applications

- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

- Application : This compound is a potentially useful organic adduct for nonlinear optics and optical limiting applications .

- Methods : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique .

- Results : The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm .

-

Hell–Volhard–Zelinsky Reaction

- Application : The Hell–Volhard–Zelinsky reaction of carboxylic acids results in an alpha bromo carboxylic acid . The resulting alpha-bromo acids can then be transformed into alpha-amino acids .

- Methods : The reaction proceeds in 4 steps: 1) substitution of OH for Br to give an acyl bromide, 2) keto-enol tautomerism, 3) bromination of the enol, and 4) hydrolysis of the acid bromide to give the carboxylic acid .

- Results : The overall product represents the simple transformation of a C-H bond to a new C-Br bond .

-

Organic Acid and Solvent Production

- Application : Bacteria are effectively harnessed as biocatalysts to perform the synthesis of bulk organic acids and solvents . Specific bacterial strains were selected from nature to produce commercially needed bulk chemicals such as lactic acid, acetic acid, acetone and butanol, and more recently gluconic acid and polyhydroxyalkanoates .

- Methods : Using the tools of metabolic engineering, bacterial strains are being altered for production of propanediols, butanediol, and succinic acid at higher yields and productivity than are possible using natural strains .

- Results : The development of the petroleum-based chemical industry, microbial fermentations of agricultural biomass were a major source of a number of useful bulk organic chemicals .

-

- Application : Acetic acid, a similar compound to “2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid”, undergoes ionization reactions in water .

- Methods : The ionization reaction of acetic acid is as follows: .

- Results : Although acetic acid is very soluble in water, almost all of the acetic acid in solution exists in the form of neutral molecules (less than 1% dissociates) .

-

Direct Conversion of Gasification Products to Acetic Acid

- Application : A second prospect for acetic acid production is the direct conversion of gasification products, CO, CO2, and H2, to acetic acid by anaerobic acetogens .

- Methods : Acetogenic bacteria utilize these gases in addition to methanol, producing almost exclusively acetic acid .

- Results : This method provides a potential alternative to traditional methods of acetic acid production .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGPFVSWUUXJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

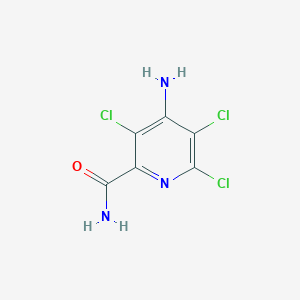

4-Amino-3,5,6-trichloropicolinamide

14143-46-5

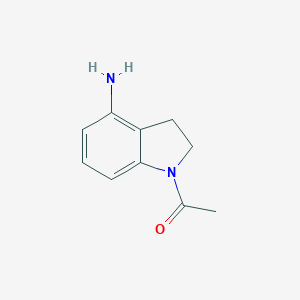

1-(4-Aminoindolin-1-yl)ethanone

17274-64-5

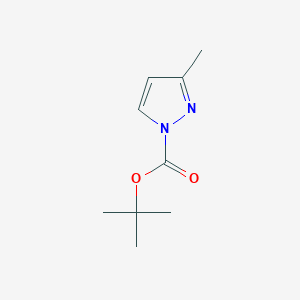

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

186551-70-2

![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)